molecular formula C18H14N2O3S2 B2838504 N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-1,3-benzothiazole-6-carboxamide CAS No. 2320534-80-1

N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-1,3-benzothiazole-6-carboxamide

Cat. No.: B2838504
CAS No.: 2320534-80-1
M. Wt: 370.44
InChI Key: LVGXFHLDLCPNHE-UHFFFAOYSA-N
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Description

N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-1,3-benzothiazole-6-carboxamide is a complex organic compound that features a benzothiazole core, a thiophene-furan moiety, and a hydroxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-1,3-benzothiazole-6-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 2-aminobenzothiazole with a suitable carboxylic acid derivative, followed by the introduction of the thiophene-furan moiety through a series of coupling reactions. The hydroxyethyl group can be introduced via nucleophilic substitution or addition reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize by-products. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound.

    Reduction: The benzothiazole ring can be reduced under specific conditions.

    Substitution: The thiophene and furan rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are common.

    Substitution: Halogenating agents, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups onto the thiophene or furan rings.

Scientific Research Applications

N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-1,3-benzothiazole-6-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets. The benzothiazole core can interact with enzymes or receptors, modulating their activity. The thiophene-furan moiety may enhance the compound’s binding affinity and specificity. The hydroxyethyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-2-phenoxyacetamide
  • N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-N’-(2-methoxyphenyl)oxamide

Uniqueness

N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-1,3-benzothiazole-6-carboxamide is unique due to its specific combination of functional groups and structural features. The presence of the benzothiazole core, along with the thiophene-furan moiety and hydroxyethyl group, provides a distinct set of chemical and biological properties that differentiate it from similar compounds.

Properties

IUPAC Name

N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3S2/c21-13(14-5-6-15(23-14)16-2-1-7-24-16)9-19-18(22)11-3-4-12-17(8-11)25-10-20-12/h1-8,10,13,21H,9H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVGXFHLDLCPNHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(O2)C(CNC(=O)C3=CC4=C(C=C3)N=CS4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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